![molecular formula C10H14O2 B13165409 2-(Hydroxymethyl)-5-(propan-2-yl)phenol](/img/structure/B13165409.png)
2-(Hydroxymethyl)-5-(propan-2-yl)phenol
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Overview
Description
2-(Hydroxymethyl)-5-(propan-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group and a propan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(propan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxymethyl group can be introduced via a subsequent hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(propan-2-yl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
- 2-(Hydroxymethyl)-4-(propan-2-yl)phenol
- 2-(Hydroxymethyl)-6-(propan-2-yl)phenol
- 2-(Hydroxymethyl)-5-(methyl)phenol
Comparison: 2-(Hydroxymethyl)-5-(propan-2-yl)phenol is unique due to the specific positioning of the hydroxymethyl and propan-2-yl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Biological Activity
2-(Hydroxymethyl)-5-(propan-2-yl)phenol, also known as 5-(Hydroxymethyl)-2-(propan-2-yl)phenol, is a phenolic compound with the molecular formula C10H14O2. This compound has garnered attention in recent years due to its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its potential as a therapeutic agent in oxidative stress-related conditions.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows efficacy against various pathogens, including bacteria and fungi, making it a promising candidate for pharmaceutical applications and food preservation. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 15 µg/mL | |
Candida albicans | 20 µg/mL |
The biological activity of this compound is attributed to its interaction with various biomolecules. Studies suggest that it can modulate enzymatic activities by interacting with lipid membranes, potentially influencing membrane fluidity and integrity. This interaction may lead to altered cellular signaling pathways, enhancing or inhibiting specific biological functions.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of this compound using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage.
Case Study 2: Antimicrobial Applications
In another study focusing on food preservation, researchers evaluated the antimicrobial effects of this compound against foodborne pathogens. The results demonstrated significant inhibition of bacterial growth in food matrices, highlighting its potential as a natural preservative .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,11-12H,6H2,1-2H3 |
InChI Key |
XAZMRAYQQJAAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CO)O |
Origin of Product |
United States |
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